tert-Butyl 2-oxobutanoate

Protecting Group Chemistry Carboxylic Acid Protection Multi-step Synthesis

tert-Butyl 2-oxobutanoate (CAS 37472-51-8) is a chemical ester belonging to the α-ketoester class, with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol. This compound features a 2-oxobutanoate core esterified with a bulky tert-butyl group, distinguishing it from smaller alkyl esters like methyl or ethyl 2-oxobutanoate.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 37472-51-8
Cat. No. B13026983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-oxobutanoate
CAS37472-51-8
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCC(=O)C(=O)OC(C)(C)C
InChIInChI=1S/C8H14O3/c1-5-6(9)7(10)11-8(2,3)4/h5H2,1-4H3
InChIKeyWQRUFMHFJXVZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-Oxobutanoate (CAS 37472-51-8): Key Properties and Strategic Positioning as a Specialized α-Ketoester Intermediate


tert-Butyl 2-oxobutanoate (CAS 37472-51-8) is a chemical ester belonging to the α-ketoester class, with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . This compound features a 2-oxobutanoate core esterified with a bulky tert-butyl group, distinguishing it from smaller alkyl esters like methyl or ethyl 2-oxobutanoate. The tert-butyl moiety confers unique steric and electronic properties that are strategically leveraged in synthetic organic chemistry, particularly in multi-step syntheses where selective protection/deprotection or steric modulation is required [1]. While the core α-ketoester motif is common, the tert-butyl ester variant is not simply interchangeable with other esters, as its specific reactivity profile and physical properties directly impact reaction outcomes and process efficiency in specialized applications.

Why tert-Butyl 2-Oxobutanoate Cannot Be Readily Substituted by Generic α-Ketoesters: A Procurement and Performance Perspective


Substituting tert-butyl 2-oxobutanoate with a structurally similar α-ketoester, such as the ethyl or methyl analog, is scientifically inadvisable due to fundamental differences in their physicochemical and reactive profiles. The tert-butyl ester is a well-established protecting group for carboxylic acids, offering stability to nucleophilic and basic conditions while allowing for selective cleavage under mild acidic conditions (e.g., TFA) [1]. This orthogonal reactivity is not shared by methyl or ethyl esters, which are generally more labile and cleaved under different conditions (e.g., saponification) [2]. Furthermore, the steric bulk of the tert-butyl group can critically influence stereochemical outcomes in asymmetric reactions, as evidenced in tripeptide-catalyzed aldol reactions where the tert-butyl group of the α-ketoester was found to be essential for achieving high enantioselectivity (up to 88% ee) [3]. Therefore, a change in ester moiety is not a trivial modification; it can necessitate a complete redesign of a synthetic pathway or lead to significant losses in yield and selectivity, directly impacting procurement decisions for research and industrial-scale synthesis.

Quantitative Differentiation of tert-Butyl 2-Oxobutanoate: Evidence for Scientific and Procurement Selection


Orthogonal Protecting Group Stability: tert-Butyl vs. Methyl/Ethyl Ester Cleavage Conditions

The tert-butyl ester of 2-oxobutanoate functions as a highly effective carboxylic acid protecting group that is orthogonal to methyl and ethyl esters. While methyl and ethyl esters are typically cleaved via saponification with aqueous base (e.g., NaOH) [1], tert-butyl esters are stable under these basic conditions and require acidic conditions, such as trifluoroacetic acid (TFA) or HCl in anhydrous organic solvent, for selective cleavage [2]. This differential stability profile enables chemoselective manipulations in complex molecule synthesis, a key advantage for procurement in multi-step synthetic routes.

Protecting Group Chemistry Carboxylic Acid Protection Multi-step Synthesis

Steric Influence on Enantioselectivity: The Critical Role of the tert-Butyl Group in Asymmetric Catalysis

In tripeptide-catalyzed asymmetric aldol reactions between α-ketoesters and acetone, the nature of the ester group significantly impacts enantioselectivity. Density functional theory (DFT) calculations revealed that the bulky tert-butyl group in a specific α-ketoester (compound 3g) played a crucial role in achieving high enantiomeric excess (up to 88% ee) [1]. This computational evidence demonstrates that the tert-butyl moiety provides a unique steric environment that is essential for enantiocontrol, a property not replicated by smaller ester groups like methyl or ethyl in this specific catalytic system.

Asymmetric Synthesis Organocatalysis α-Ketoester Enantioselectivity

Specific Application in MOCVD Precursors: tert-Butyl 2-Oxobutanoate as a Preferred Ligand for Volatile Titanium Complexes

The tert-butyl 2-oxobutanoate ligand is employed in the synthesis of specific metal-organic chemical vapor deposition (MOCVD) precursors for titanium dioxide (TiO2) thin films. The compound dimeric titanyl bis(tert-butyl-2-oxobutanoate), [TiO(tbob)2]2, is specifically cited as a useful MOCVD precursor for Ti-containing layers [1]. Its suitability, along with the related Ti(OiPr)2(tbob)2 precursor, has been evaluated by thermogravimetric analysis for their volatility and decomposition characteristics, key metrics for MOCVD applications [2]. The use of the tert-butyl ester, rather than a smaller alkyl ester, is likely critical for imparting sufficient volatility and thermal stability to the metal complex, a requirement for vapor-phase deposition processes.

MOCVD Thin Film Deposition Titanium Dioxide Volatile Precursors

Procurement Viability and Purity: Market Availability from Reputable Chemical Suppliers

tert-Butyl 2-oxobutanoate is commercially available from established research chemical suppliers, ensuring reliable procurement for both academic and industrial laboratories. For example, Krackeler Scientific lists the compound (Cat. No. 45-KOB0037-1G-EA) supplied by Sigma-Aldrich at a price of $276.00 per gram [1]. Excenen Pharmatech also offers the compound (Cat. No. EX-A2691) for research purposes . While specific purity data (e.g., >98%) is not provided in the search results, the association with Sigma-Aldrich implies a standard research-grade purity, which is a baseline requirement for most synthetic applications. This established commercial channel provides a procurement advantage over less common or custom-synthesized analogs.

Chemical Procurement Research Reagent Supplier Comparison Purity

Optimal Research and Industrial Application Scenarios for tert-Butyl 2-Oxobutanoate


Asymmetric Synthesis and Chiral Building Block Preparation

The tert-butyl group's steric bulk is critical for achieving high enantioselectivity in organocatalytic transformations, such as asymmetric aldol reactions. Researchers developing chiral α-hydroxy esters or related building blocks will find tert-butyl 2-oxobutanoate to be a preferred substrate due to its ability to enhance stereocontrol (up to 88% ee reported) [1]. In contrast, the use of smaller alkyl esters (e.g., methyl or ethyl) in this specific tripeptide-catalyzed system would likely result in significantly diminished enantioselectivity, making the tert-butyl variant essential for this application.

Multi-Step Synthesis of Complex Pharmaceuticals and Natural Products

The tert-butyl ester moiety serves as a robust carboxylic acid protecting group that is orthogonal to common ester protecting groups like methyl or benzyl esters. This allows for selective and sequential deprotection steps, a cornerstone of complex molecule synthesis. The compound is a strategic choice for synthetic routes requiring a carboxyl group to be masked under basic or nucleophilic conditions, then selectively unveiled under mild acidic conditions (e.g., TFA) without affecting other sensitive functionality [2]. This is particularly valuable in the synthesis of advanced intermediates for pharmaceuticals, such as cephalosporin antibiotics [3].

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor Development

The specific derivative dimeric titanyl bis(tert-butyl-2-oxobutanoate), [TiO(tbob)2]2, is a validated precursor for the deposition of TiO2 thin films via MOCVD [4]. Industrial users and materials scientists seeking to produce high-quality TiO2 coatings on substrates like glass will benefit from using this precursor. The tert-butyl 2-oxobutanoate ligand imparts the necessary volatility and thermal decomposition properties to the titanium complex, a requirement that is not met by analogous complexes with smaller, less bulky ester ligands. This makes the compound a preferred raw material for synthesizing these specialized MOCVD precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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